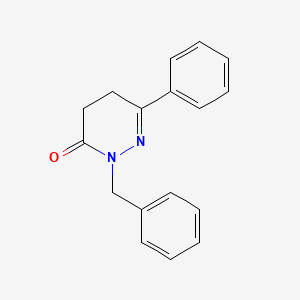

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Descripción general

Descripción

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. Common reaction conditions include the use of acidic or basic catalysts, and the reactions are often carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding pyridazinones.

Reduction: Formation of dihydropyridazines.

Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or phenyl rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents, alkylating agents, or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinones, while reduction may yield dihydropyridazines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been studied for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of drugs targeting various diseases, including:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies have suggested that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating conditions like arthritis.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Condensation Reactions : It can be used in condensation reactions to form larger organic molecules.

- Cyclization Reactions : The dihydropyridazine moiety can be involved in cyclization processes, leading to the formation of new cyclic compounds.

Material Science

Due to its chemical stability and unique properties, this compound may find applications in material science:

- Polymer Chemistry : Its derivatives could be utilized in the synthesis of polymers with specific mechanical or thermal properties.

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal highlighted the antioxidant capacity of similar pyridazine compounds. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro.

Case Study 2: Anti-inflammatory Activity

Research conducted on related compounds showed significant anti-inflammatory effects in animal models. The study indicated that treatment with these compounds resulted in reduced inflammation markers, suggesting potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological activity being studied. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Benzyl-4,5-dihydropyridazin-3(2H)-one

- 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

- 2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

Uniqueness

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and phenyl groups may enhance its lipophilicity and ability to interact with biological membranes or molecular targets.

Actividad Biológica

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 87769-64-0) is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is with a molecular weight of approximately 264.32 g/mol. Its structure features a pyridazinone core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.32 g/mol |

| LogP | 2.58680 |

| PSA | 32.67000 |

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties. A study reported that certain pyridazine compounds demonstrated effective inhibition against various bacterial strains, suggesting that the presence of the dihydropyridazinone moiety enhances antimicrobial potency .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases. In vitro studies have shown that derivatives can scavenge free radicals effectively, indicating their potential use in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. The compound acts by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

One of the most promising areas of research involves the anticancer activity of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, research demonstrated that it effectively inhibited the proliferation of specific cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

The biological activities of this compound can be attributed to its structural features, particularly the dihydropyridazinone ring. This structure facilitates interactions with biological targets such as enzymes and receptors involved in various physiological processes.

- Enzyme Inhibition : The compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and obesity-related disorders .

- Cell Signaling Modulation : It affects pathways associated with apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Study on Antimicrobial Activity : A comparative analysis found that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than traditional antibiotics .

- Antioxidant Study : In vitro assays revealed that this compound scavenged DPPH radicals effectively, highlighting its potential as an antioxidant agent .

- Cancer Cell Line Testing : In a recent study published in Bioorganic & Medicinal Chemistry Letters, the compound was shown to inhibit the growth of several cancer cell lines with IC50 values ranging from 10 to 30 µM .

Propiedades

IUPAC Name |

2-benzyl-6-phenyl-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPXAOYMXIGGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40523844 | |

| Record name | 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87769-64-0 | |

| Record name | 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.